molecular formula C12H19NO2 B8377264 2-(2-tert-Butyl-5-aminophenoxy)ethanol

2-(2-tert-Butyl-5-aminophenoxy)ethanol

Cat. No.: B8377264
M. Wt: 209.28 g/mol
InChI Key: LVFKORWLIOYUQL-UHFFFAOYSA-N
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Description

2-(2-tert-Butyl-5-aminophenoxy)ethanol is a substituted phenyl ethanol derivative featuring a phenoxyethanol backbone with a tert-butyl group at the ortho position and an amino group at the para position relative to the ether oxygen.

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(5-amino-2-tert-butylphenoxy)ethanol

InChI

InChI=1S/C12H19NO2/c1-12(2,3)10-5-4-9(13)8-11(10)15-7-6-14/h4-5,8,14H,6-7,13H2,1-3H3

InChI Key

LVFKORWLIOYUQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparisons

The compound is compared to four analogues with structural or functional similarities (Table 1):

Compound Name Substituents (Phenyl Ring) Functional Groups Molecular Formula Molecular Weight Key Features Reference
2-(2-tert-Butyl-5-aminophenoxy)ethanol 2-tert-Butyl, 5-amino Phenoxyethanol, -NH₂ Not provided ~225 (estimated) Steric bulk from tert-butyl -
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol 4-(1,1,3,3-Tetramethylbutyl) Ethoxyethanol C₁₈H₃₀O₃ 294.43 Extended ethoxy chain
2-(3-amino-5-methoxyphenyl)ethanol 3-amino, 5-methoxy Ethanolamine, -OCH₃ C₉H₁₃NO₂ 167.21 Methoxy substituent, lower MW
2-(2-Amino-5-tert-butylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol 2-amino, 5-tert-butyl Hexafluoropropanol, -NH₂ C₁₃H₁₅F₆NO 315.25 Fluorinated backbone, high MW

Key Observations :

  • Steric Effects : The tert-butyl group in the target compound and ’s fluorinated analogue provides steric hindrance, which may reduce enzymatic degradation compared to smaller substituents like methoxy in ’s compound .
  • Functional Group Diversity: ’s compound has a longer ethoxy chain, increasing hydrophobicity, while ’s hexafluoropropanol group introduces strong electronegativity and metabolic stability .

Physical and Chemical Properties

  • Solubility: The tert-butyl group in the target compound likely reduces water solubility compared to Tyrosol analogues (e.g., 2-hydroxyphenyl ethanol in ), which have polar hydroxyl groups . ’s fluorinated compound exhibits even lower solubility in aqueous media due to fluorine’s lipophilicity .
  • Stability: The amino group in the target compound may render it susceptible to oxidation, whereas ’s fluorinated analogue benefits from fluorine’s electron-withdrawing effects, enhancing stability .

Preparation Methods

Etherification via Nucleophilic Aromatic Substitution

A primary route involves the coupling of 2-tert-butyl-5-aminophenol with ethylene glycol derivatives under nucleophilic aromatic substitution conditions. This method mirrors strategies employed in the synthesis of tert-butylphenoxy-containing diamines, where phenolic oxygen acts as a nucleophile.

Procedure :

  • Activation of Ethylene Glycol : Ethylene glycol is functionalized with a leaving group (e.g., tosyl chloride) to form 2-tosylethanol .

  • Coupling Reaction : Reacting 2-tert-butyl-5-aminophenol with 2-tosylethanol in a polar aprotic solvent (e.g., dimethylacetamide, DMAc) at 80–120°C for 12–24 hours, using potassium carbonate as a base.

  • Workup : The crude product is precipitated in ice water, filtered, and recrystallized from ethanol.

Key Data :

ParameterValueSource
SolventDMAc
Temperature120°C
Reaction Time12 hours
Yield85–90%

This method avoids harsh conditions but requires careful control of stoichiometry to prevent over-alkylation.

Reductive Amination of Nitro Intermediates

An alternative approach involves synthesizing a nitro precursor followed by reduction to the amine. This strategy is analogous to the preparation of 2,6-di-tert-butyl-4-aminophenol via nitrosation and reduction.

Procedure :

  • Nitration : Introduce a nitro group to 2-tert-butylphenol using nitric acid in acetic anhydride at 0–5°C.

  • Etherification : Couple the nitro intermediate with 2-bromoethanol under basic conditions (NaOH, ethanol, 60°C).

  • Reduction : Catalytically hydrogenate the nitro group using Pd/C or Raney Ni in ethanol under 1–3 atm H₂.

Key Data :

ParameterValueSource
Reduction CatalystPd/C (10 wt%)
Hydrogen Pressure2 atm
Yield (Reduction)92–95%

This route offers high yields but introduces safety concerns due to handling nitro compounds and pressurized hydrogen.

Protective-Group Strategies for Amino Functionality

Acetylation-Deprotection Sequence

To prevent undesired side reactions during etherification, the amine group in 5-aminophenol is often protected. The CN105884628B patent demonstrates this using acetic anhydride:

  • Acetylation : Treat 5-aminophenol with acetic anhydride in dichloromethane at 25°C for 2 hours.

  • tert-Butylation : React the acetylated intermediate with tert-butanol in concentrated H₂SO₄ at 0°C to install the tert-butyl group.

  • Etherification : Couple with 2-bromoethanol using K₂CO₃ in DMAc.

  • Deprotection : Hydrolyze the acetyl group with HCl/ethanol (1:1) under reflux.

Key Data :

StepYieldSource
Acetylation98%
tert-Butylation89%
Deprotection95%

This method ensures regioselectivity but adds two extra steps, reducing overall atom economy.

Comparative Analysis of Synthetic Methods

Yield and Purity

MethodOverall YieldPurityComplexity
Etherification85–90%≥99%Moderate
Reductive Amination78–82%≥98%High
Acetylation Route75–80%≥99.5%High

The etherification route balances yield and simplicity, while reductive amination excels in purity but requires specialized equipment.

Scalability and Industrial Feasibility

Industrial adoption favors the etherification method due to:

  • Solvent Recyclability : DMAc can be recovered via distillation.

  • Minimal Byproducts : No hazardous waste generated.

  • Temperature Control : Reactions occur below 120°C, easing reactor design.

Challenges and Optimization Strategies

Regioselectivity in tert-Butylation

The tert-butyl group’s bulkiness complicates ortho/para selectivity. CN105884628B addresses this using concentrated H₂SO₄ to direct substitution to the para position relative to the acetylated amine. For this compound, similar conditions may favor the desired 2-tert-butyl regiochemistry.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1) achieve ≥99% purity.

  • Column Chromatography : Required for nitro intermediates but avoided in industrial settings due to cost .

Q & A

Q. What are the recommended methods for synthesizing 2-(2-tert-Butyl-5-aminophenoxy)ethanol with high purity?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or etherification reactions. For example:

  • Step 1: Protect the amine group (e.g., using Boc protection) to prevent undesired side reactions during ether formation.
  • Step 2: React 2-tert-butyl-5-aminophenol with ethylene oxide or a bromoethanol derivative under reflux conditions (e.g., in ethanol or THF) with a base like KOH or NaH.
  • Step 3: Deprotect the amine group using acidic conditions (e.g., HCl in dioxane).
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., from ethanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the tert-butyl group (distinct singlet at ~1.3 ppm for 1H^1H), aromatic protons, and the ethoxy linkage. Compare shifts with PubChem data for analogous compounds (e.g., 2-(2-chlorophenoxy)ethanol) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% target peak area).
  • Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS, ensuring alignment with the theoretical mass (C12_{12}H19_{19}NO2_2: 209.14 g/mol).
  • FT-IR: Identify key functional groups (e.g., O-H stretch ~3300 cm1^{-1}, aromatic C=C ~1600 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic property data (e.g., vaporization enthalpy) for this compound?

Methodological Answer:

  • Centerpiece Approach: Calculate vaporization enthalpy using group contribution methods (e.g., Benson’s increments) or quantum mechanical calculations (DFT/B3LYP). Validate experimentally via calorimetry (e.g., differential scanning calorimetry) .
  • Comparative Analysis: Cross-reference data with structurally similar compounds (e.g., 2-(phenyl-amino)-ethanol) to identify outliers. Use meta-models like the EBAMM framework (Energy and Resources Group Biofuel Analysis Meta-Model) to harmonize assumptions across studies .
  • Uncertainty Quantification: Apply Monte Carlo simulations to assess error propagation in experimental measurements (e.g., purity, solvent effects) .

Q. What experimental strategies can elucidate the bioactivity mechanisms of this compound?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target receptors (e.g., enzymes or membrane proteins). Focus on the tert-butyl group’s steric effects and the aminophenoxy moiety’s hydrogen-bonding potential .
  • In Vitro Assays:
    • Enzyme Inhibition: Test activity against cytochrome P450 isoforms or kinases using fluorogenic substrates.
    • Cytotoxicity Screening: Use MTT assays on cell lines (e.g., HepG2 or HEK293) to evaluate IC50_{50} values.
  • Metabolite Profiling: Identify degradation products via LC-MS/MS under simulated physiological conditions (pH 7.4, 37°C) .

Q. How should researchers design experiments to address discrepancies in toxicity profiles across studies?

Methodological Answer:

  • Controlled Exposure Studies: Replicate protocols from OECD guidelines (e.g., acute oral toxicity in rodents, Ames test for mutagenicity) to standardize dose, vehicle, and endpoints .
  • Metabolomics: Quantify urinary metabolites (e.g., tert-butyl derivatives) via GC-MS or NMR to correlate exposure levels with adverse effects .
  • Cross-Species Validation: Compare metabolic pathways in vitro (e.g., liver microsomes from humans vs. rodents) to assess translational relevance .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer:

  • QSPR Models: Use quantitative structure-property relationship (QSPR) tools to estimate logPP (octanol-water partition coefficient) and biodegradation potential.
  • Molecular Dynamics Simulations: Model interactions with soil organic matter or aqueous environments to predict persistence and bioaccumulation .
  • Life Cycle Assessment (LCA): Integrate synthesis, usage, and disposal data to evaluate ecological impacts, referencing frameworks from biofuel studies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer:

  • Systematic Solubility Testing: Use the shake-flask method with UV-Vis quantification across solvent mixtures (e.g., water/ethanol, hexane/DMSO).
  • Hansen Solubility Parameters (HSP): Calculate δD_D, δP_P, and δH_H values to map solubility spaces and identify outliers .
  • Co-solvency Studies: Evaluate solubility enhancement using surfactants (e.g., Tween-80) or cyclodextrins, noting effects of the tert-butyl group on hydrophobicity .

Q. What statistical approaches validate reproducibility in kinetic studies of this compound’s reactions?

Methodological Answer:

  • Design of Experiments (DoE): Apply factorial designs to test variables (temperature, catalyst loading) and identify significant interactions .
  • Bootstrap Resampling: Assess confidence intervals for rate constants derived from kinetic plots (e.g., Arrhenius equation) .
  • Interlaboratory Comparisons: Share raw data via open-access platforms (e.g., Zenodo) to benchmark reproducibility, adhering to FAIR principles .

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